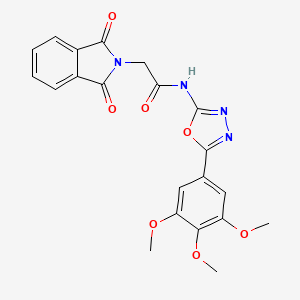
2-(1,3-dioxoisoindolin-2-yl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1,3-dioxoisoindolin-2-yl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C21H18N4O7 and its molecular weight is 438.396. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(1,3-dioxoisoindolin-2-yl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article presents a detailed examination of its biological activity, including synthesis methods, pharmacological effects, and structure-activity relationships (SAR).
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step reactions where key intermediates are formed through the condensation of various functional groups. The presence of the 1,3-dioxoisoindoline and 1,3,4-oxadiazole moieties contributes significantly to its biological properties.
Key Structural Features:
- Dioxoisoindoline Core: Known for its role in various biological activities including anti-cancer properties.
- Oxadiazole Ring: Often associated with antimicrobial and anti-inflammatory activities.
- Trimethoxyphenyl Substituent: Enhances lipophilicity and bioavailability.
Anticancer Properties
Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. For instance:
- In vitro studies have shown that derivatives containing the dioxoisoindoline core can inhibit the proliferation of various cancer cell lines such as HeLa (cervical cancer), L1210 (leukemia), and FM3A (mammary carcinoma) with IC50 values in the nanomolar range .
Antimicrobial Activity
The oxadiazole moiety has been linked to antimicrobial effects. Compounds with this structure have demonstrated:
- Broad-spectrum antifungal activity , particularly against pathogens like Sclerotinia sclerotiorum and Alternaria solani, with some derivatives showing superior efficacy compared to standard antifungal agents like quinoxyfen .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the substituents on the benzene ring significantly affect the biological activity:
- Electron-withdrawing groups enhance inhibitory activity against fungi.
- The presence of methoxy groups increases lipophilicity and may improve cellular uptake .
Case Study 1: Anticancer Activity
In a study published in Molecules, a series of compounds similar to our target compound were tested against various cancer cell lines. The results indicated that compounds with a similar dioxoisoindoline structure exhibited IC50 values ranging from 0.5 to 10 µM against HeLa cells. The study concluded that the introduction of electron-donating groups improved anticancer efficacy .
Case Study 2: Antifungal Efficacy
Another research article detailed the antifungal activity of oxadiazole derivatives against Sclerotinia sclerotiorum. The compound demonstrated an EC50 of 6.67 mg/L, which is significantly lower than traditional antifungal treatments . This suggests a promising application in agricultural settings.
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O7/c1-29-14-8-11(9-15(30-2)17(14)31-3)18-23-24-21(32-18)22-16(26)10-25-19(27)12-6-4-5-7-13(12)20(25)28/h4-9H,10H2,1-3H3,(H,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVKXDLPKJGRNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














